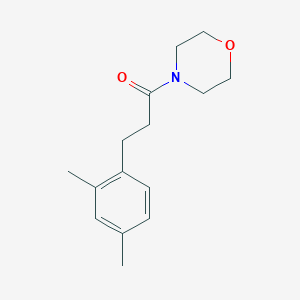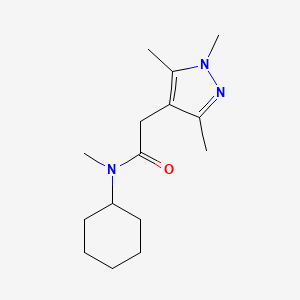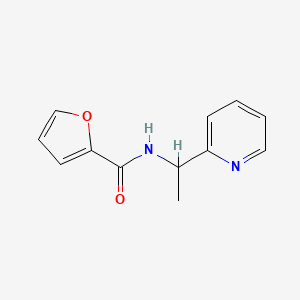
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as MDBP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been found to have stimulant properties and is often used for research purposes.
Mecanismo De Acción
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one works by binding to the monoamine transporters, which are responsible for the reuptake of neurotransmitters. By inhibiting the reuptake of neurotransmitters, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one increases their concentration in the synaptic cleft, leading to an increase in their effects on the central nervous system. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters.
Biochemical and Physiological Effects
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have stimulant properties and can increase alertness, energy, and euphoria. It can also cause an increase in heart rate, blood pressure, and body temperature. In high doses, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can cause hallucinations, paranoia, and seizures. However, further research is needed to fully understand the biochemical and physiological effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. However, the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, such as its potential for abuse and its side effects.
Direcciones Futuras
Further research is needed to fully understand the effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one on the central nervous system. Future studies could focus on the potential therapeutic uses of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, such as its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. Other future directions could include the development of new synthetic compounds with similar properties to 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one but with fewer side effects and less potential for abuse.
Conclusion
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has been found to have stimulant properties and is often used for research purposes. It has been used to study its effects on the central nervous system and its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. While the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, further research is needed to fully understand its effects and potential therapeutic uses.
Métodos De Síntesis
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized using various methods, but the most common one involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-8-17(9-7-12)16(18)5-3-13-2-4-14-15(10-13)20-11-19-14/h2,4,10,12H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXBUHETBDXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)



![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)

![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)